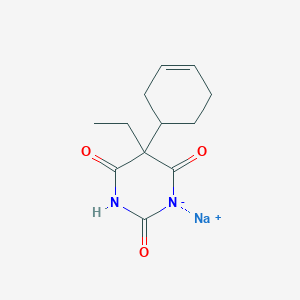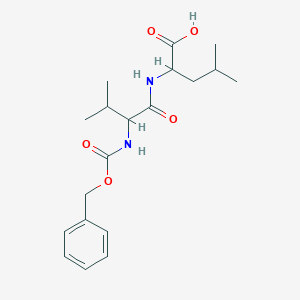
N,N-dimethylhexadecan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-dimethylhexadecan-2-amine can be synthesized through the reaction of hexadecylamine with formaldehyde and formic acid. The reaction typically involves heating the mixture to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where hexadecylamine is reacted with formaldehyde and formic acid under controlled conditions. The reaction mixture is then purified to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethylhexadecan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form quaternary ammonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like methyl iodide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Quaternary ammonium compounds.
Applications De Recherche Scientifique
N,N-dimethylhexadecan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a surfactant in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Employed as an antistatic agent, emulsifier, and corrosion inhibitor in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-dimethylhexadecan-2-amine involves its interaction with molecular targets such as cell membranes and proteins. As a surfactant, it can alter the surface tension of aqueous solutions, facilitating the formation of micelles and enhancing the solubility of hydrophobic compounds. In biological systems, it can modulate signaling pathways and affect cellular processes .
Comparaison Avec Des Composés Similaires
N,N-dimethylhexadecan-2-amine can be compared with other similar compounds such as:
Hexadecylamine: A primary amine with similar applications but lacks the additional methyl groups.
Dimethyloctadecylamine: An amine with a longer carbon chain, providing different surfactant properties.
Dimethyldodecylamine: An amine with a shorter carbon chain, resulting in different solubility and emulsifying properties.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it highly effective in various applications .
Propriétés
Numéro CAS |
16058-51-8 |
|---|---|
Formule moléculaire |
C18H39N |
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
N,N-dimethylhexadecan-2-amine |
InChI |
InChI=1S/C18H39N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(3)4/h18H,5-17H2,1-4H3 |
Clé InChI |
LGDPDVQVOTUMAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)N(C)C |
SMILES canonique |
CCCCCCCCCCCCCCC(C)N(C)C |
| 16058-51-8 | |
Synonymes |
N,N,1-Trimethyl-1-pentadecanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)


![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)


